Riddelliine N-oxide
Overview
Description
Riddelliine N-oxide is a genotoxic phytochemical and a major mammalian metabolite of the parent pyrrolizidine alkaloid riddelliine, found in certain plants. Despite being considered a detoxification product, its metabolism can result in the formation of genotoxic metabolites, indicating its potential as a hepatocarcinogen similar to riddelliine (Chou et al., 2003).
Synthesis Analysis
Riddelliine and its N-oxide derivative undergo extensive metabolism, with riddelliine N-oxide being converted back to riddelliine under certain conditions. This metabolic activity suggests that the N-oxide form is not merely a detoxification product but can contribute to the formation of DNA adducts, a key step in the process of carcinogenesis (Williams et al., 2002).
Molecular Structure Analysis
The molecular structure of riddelliine N-oxide includes the characteristic N-oxide group, which is critical for its biological activity. The conversion of riddelliine N-oxide to genotoxic metabolites involves the reduction of this N-oxide group, leading to the formation of DNA adducts (Yang et al., 2001).
Chemical Reactions and Properties
Riddelliine N-oxide can undergo metabolic reduction to riddelliine, a process that is influenced by the presence of oxygen. This reduction is significant because it generates the same genotoxic metabolites as the parent compound, riddelliine, highlighting the potential risk associated with the N-oxide form (Wang et al., 2005).
Physical Properties Analysis
The physicochemical properties of riddelliine N-oxide, such as solubility and stability, are influenced by the N-oxide group. This functional group makes the molecule more polar than riddelliine, affecting its distribution and metabolism in the body. These properties are critical for understanding the toxicokinetics of riddelliine N-oxide (Widjaja et al., 2021).
Chemical Properties Analysis
The chemical behavior of riddelliine N-oxide is characterized by its potential to form DNA adducts through its metabolites. This formation of DNA adducts is a pivotal event in the mechanism of action leading to carcinogenesis. The process involves metabolic activation and interaction with DNA, contributing to the genotoxic potential of riddelliine N-oxide (Xia et al., 2003).
Scientific Research Applications
Genotoxic Activity and Metabolic Activation
Riddelliine N-oxide, a metabolite of the pyrrolizidine alkaloid riddelliine, has shown genotoxic activity comparable to its parent compound. Rat liver microsomes convert riddelliine N-oxide into the genotoxic metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which can form DNA adducts, potentially contributing to liver tumor formation. This indicates that riddelliine N-oxide, through conversion to riddelliine, could be a potential genotoxic hepatocarcinogen (Chou et al., 2003).
Toxicokinetics in Rats and Mice
A study on the toxicokinetics of riddelliine and its metabolites, including the N-oxide, in rats and mice found that these compounds are extensively metabolized before excretion. Factors other than toxicokinetics are thought to be responsible for the species/sex specificity of gross toxicity or liver tumor induction in these animals (Williams et al., 2002).
Human Liver Microsomal Metabolism
Human liver microsomes can metabolize riddelliine, leading to the formation of both DHP and riddelliine N-oxide. This suggests a similarity in the metabolism pattern and DNA adduct profile between humans and rats, indicating the relevance of rodent data for human risk assessment (Xia et al., 2003).
Physiologically Based Kinetic Modeling
Physiologically based kinetic (PBK) modeling was used to predict the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rats. The model indicated that the toxicity of riddelliine N-oxide depends on its conversion to riddelliine by intestinal microbiota and in the liver, with the relative potency value decreasing with increasing dose level due to saturation effects (Widjaja et al., 2021).
Metabolic Activation and DNA Adduct Formation
Riddelliine N-oxide's metabolic activation and the resulting DNA adduct formation in vivo were studied, showing that it generates major metabolites such as dehydroretronecine (DHR) and riddelliine N-oxide. These metabolites lead to the formation of DNA adducts, suggesting a genotoxic mechanism for liver tumor development in rats (Yang et al., 2001).
Diagnostic Techniques
The development of enzyme-linked immunosorbent assays for riddelliine and riddelliine N-oxide provided tools for diagnosing poisoned animals and identifying toxic plants. These assays can estimate the total pyrrolizidine alkaloid content in plants, aiding in the identification of poisoning risks (Lee et al., 2001).
properties
IUPAC Name |
(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENPMDVCQGSSO-AHPXGCJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315962 | |
Record name | Riddelline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riddelliine N-oxide | |
CAS RN |
75056-11-0 | |
Record name | Riddelline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75056-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Riddelliine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riddelline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.